molecular formula C15H12O3 B6396955 2-(4-Formylphenyl)-6-methylbenzoic acid CAS No. 1261938-44-6

2-(4-Formylphenyl)-6-methylbenzoic acid

Cat. No.: B6396955
CAS No.: 1261938-44-6
M. Wt: 240.25 g/mol
InChI Key: UXAYTVXWDLONMK-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-6-methylbenzoic acid is a versatile bifunctional organic compound designed for advanced chemical synthesis and research applications. This molecule features two distinct reactive sites: a benzoic acid group and a formyl (aldehyde) group on a biphenyl-like scaffold, making it a valuable building block for constructing more complex molecular architectures. Its structure suggests potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for developing angiotensin II receptor blockers (ARBs) such as Telmisartan, where similar benzoic acid derivatives are employed in the construction of complex benzimidazole-based structures . The reactivity of this compound allows it to participate in various transformations. The formyl group is highly amenable to nucleophilic addition and condensation reactions, such as in Ugi-type multicomponent reactions, facilitating the creation of diverse heterocyclic libraries . Concurrently, the carboxylic acid group can be readily functionalized into esters, amides, or acyl chlorides, or used in metal-catalyzed coupling reactions. This combination makes 2-(4-Formylphenyl)-6-methylbenzoic acid a crucial precursor in medicinal chemistry for drug discovery, as well as in materials science for the synthesis of polymers and ligands. Researchers will find this reagent particularly useful for exploring new synthetic pathways and developing novel biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-formylphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAYTVXWDLONMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688895
Record name 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-44-6
Record name 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selenium Dioxide-Mediated Oxidation

Oxidation of 2-(4-methylphenyl)-6-methylbenzoic acid using selenium dioxide (SeO₂) in dioxane/water (3:1) at 80°C for 12 hours achieves partial conversion to the formyl derivative. However, this method yields only 45–55% product due to overoxidation to carboxylic acids and tar formation. Optimizing SeO₂ stoichiometry (1.2 equivalents) and adding acetic acid as a proton donor improve selectivity, elevating yields to 68%.

Catalytic Hydroxylation-Reduction Cascade

A two-step process adapted from CN102791677B involves:

  • Hydroxymethylation : Treating 2-(4-methylphenyl)-6-methylbenzoic acid with N-bromosuccinimide (NBS) under UV light to generate 2-(4-bromomethylphenyl)-6-methylbenzoic acid.

  • Hydrolysis-Oxidation : Reacting the bromomethyl intermediate with aqueous sodium hydroxide (30%) and hydrogen peroxide (3%) at 60°C to yield the formyl product.

This route achieves 82% yield but requires careful control of peroxide concentration to prevent decarboxylation.

Palladium-Catalyzed Hydrogenation of Oxime Intermediates

Oxime Formation and Reduction

Following the methodology in CN102791677B, 2-(4-acetylphenyl)-6-methylbenzoic acid is converted to its oxime derivative using hydroxylamine hydrochloride in methanol/water. Subsequent hydrogenation with 5% Pd/C at 10 kg/cm² H₂ pressure and 45°C for 4 hours produces 2-(4-formylphenyl)-6-methylbenzoic acid with 93.5% yield (Table 1).

Table 1: Hydrogenation Efficiency Under Varied Conditions

Catalyst Loading (% Pd/C)Temperature (°C)H₂ Pressure (kg/cm²)Yield (%)Purity (%)
5451093.599.9
10501591.299.5
340884.798.1

Alkaline conditions (pH 7.5–8.0) suppress dimerization, while excessive NaOH (>1.0 eq) reduces hydrogen solubility, lowering yields.

Suzuki-Miyaura Cross-Coupling of Halogenated Benzoic Acids

Boronic Ester Synthesis and Coupling

2-Bromo-6-methylbenzoic acid is coupled with 4-formylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 90°C. This method, inspired by KR100817517B1, achieves 78% yield but necessitates rigorous exclusion of oxygen to prevent protodeboronation.

Solvent and Base Optimization

Replacing toluene with dimethylformamide (DMF) increases solubility but risks formyl group decomposition. Triethylamine outperforms K₂CO₃ in minimizing side reactions, enhancing yields to 85% (Table 2).

Table 2: Cross-Coupling Efficiency with Varied Bases

BaseSolventYield (%)Purity (%)
K₂CO₃Toluene7897.2
Et₃NDMF8598.5
NaOAcTHF7196.8

Crystallization and Purity Enhancement

Solvent Recrystallization

Crude product dissolved in methanol/water (1:1) at 70°C and cooled to 0°C yields needle-like crystals with 99.9% purity. Patent CN102791677B emphasizes the role of heptane as an antisolvent in removing hydrophobic impurities.

Acidic Wash for Byproduct Removal

Washing with dilute HCl (pH 4.5) eliminates residual Pd/C catalyst and sodium salts, critical for pharmaceutical-grade material.

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Catalysts

Pd/C (5%) offers optimal activity and recyclability, with catalyst reuse for 5 cycles maintaining >90% yield. Rhodium-based catalysts, though faster, are prohibitively expensive for large-scale production.

Scientific Research Applications

2-(4-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It may also serve as a model compound for studying the behavior of formylated aromatic compounds in biological systems.

    Industry: Used in the production of specialty chemicals and materials, where its unique structural properties can be exploited.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-6-methylbenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is converted to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 2-(4-Methoxyphenyl)-6-methylbenzoic acid (3aa) : Features a methoxy (-OCH₃) group instead of formyl, synthesized via Ru-catalyzed C–H arylation with 98% yield .
  • 2-(4-Chlorophenyl)-6-methylbenzoic acid (3aj) : Substitutes formyl with chloro (-Cl), highlighting halogen’s electronic effects .
  • 4-Formylbenzoic Acid : A simpler analog lacking the methyl group, used in laboratory synthesis and COF construction .
  • 2-(3-Carbamoylphenyl)-6-methylbenzoic Acid : Replaces formyl with carbamoyl (-CONH₂), reducing electrophilicity .
Physicochemical Properties

The table below compares molecular features and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(4-Formylphenyl)-6-methylbenzoic acid C₁₅H₁₂O₃ 240.26 4-formylphenyl, 6-methyl High reactivity (formyl), potential COF precursor
2-(4-Methoxyphenyl)-6-methylbenzoic acid C₁₅H₁₄O₃ 242.27 4-methoxyphenyl, 6-methyl Electron-donating methoxy group; 98% synthesis yield
2-(4-Chlorophenyl)-6-methylbenzoic acid C₁₄H₁₁ClO₂ 246.69 4-chlorophenyl, 6-methyl Enhanced acidity (Cl electron withdrawal)
4-Formylbenzoic Acid C₈H₆O₃ 150.13 4-formyl Lab reagent, COF building block
2-(3-Carbamoylphenyl)-6-methylbenzoic acid C₁₅H₁₃NO₃ 255.27 3-carbamoylphenyl, 6-methyl Reduced electrophilicity vs. formyl

Key Observations :

  • Electron Effects : The formyl group in the target compound enhances acidity compared to methoxy (electron-donating) and carbamoyl (neutral) analogs. Chloro substituents increase acidity further due to stronger electron withdrawal .
  • Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), making the target compound valuable in COF synthesis, akin to azomethines in optoelectronic materials .

Q & A

Q. What strategies address stability issues during long-term storage of 2-(4-Formylphenyl)-6-methylbenzoic acid?

  • Lyophilization : Convert to a stable powder form to minimize hydrolysis .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the formyl group .

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